molecular formula C8H11ClN2 B13527326 [2-(5-Chloropyridin-2-yl)ethyl](methyl)amine

[2-(5-Chloropyridin-2-yl)ethyl](methyl)amine

Cat. No.: B13527326
M. Wt: 170.64 g/mol
InChI Key: XLRNFBWBTRRPOA-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)ethylamine: is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an ethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloropyridin-2-yl)ethylamine typically involves the reaction of 5-chloro-2-bromopyridine with ethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of 2-(5-Chloropyridin-2-yl)ethylamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 2-(5-Chloropyridin-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology: Its structural features make it a suitable candidate for the design of molecules that can interact with specific biological targets .

Medicine: In medicinal chemistry, 2-(5-Chloropyridin-2-yl)ethylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders .

Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it a valuable component in the formulation of advanced materials .

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

    2-(5-Chloropyridin-2-yl)ethanamine: Similar structure but lacks the methyl group on the amine.

    Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride: Contains an ester and oxo group, making it more complex.

    5-Chloro-3-pyridineboronic acid: Contains a boronic acid group instead of an ethylamine group.

Uniqueness: Its combination of a pyridine ring, chlorine atom, and ethylamine group makes it a versatile compound for various chemical and biological studies .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-N-methylethanamine

InChI

InChI=1S/C8H11ClN2/c1-10-5-4-8-3-2-7(9)6-11-8/h2-3,6,10H,4-5H2,1H3

InChI Key

XLRNFBWBTRRPOA-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC=C(C=C1)Cl

Origin of Product

United States

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